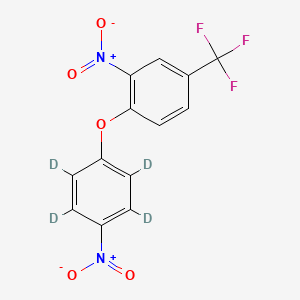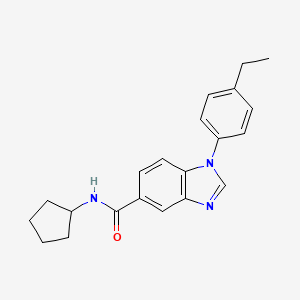
N-cyclopentyl-1-(4-ethylphenyl)-1H-benzimidazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
K783-0308 is a small molecule drug identified as a dual inhibitor of Fms-like tyrosine kinase 3 (FLT3) and Mitogen-activated protein kinase-interacting serine/threonine-protein kinase 2 (MNK2). This compound has shown promise in the treatment of acute myeloid leukemia by inhibiting both FLT3 and MNK2, which are key players in oncogenic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of K783-0308 involves a structure-based virtual screening approach to identify dual inhibitors from a chemical database. The compound was identified through docking studies and subsequent synthesis . Specific synthetic routes and reaction conditions are proprietary and detailed information is not publicly available.
Industrial Production Methods
Industrial production methods for K783-0308 are not explicitly documented. the compound’s synthesis likely involves standard organic synthesis techniques, including purification and characterization steps to ensure the compound’s purity and efficacy .
Chemical Reactions Analysis
Types of Reactions
K783-0308 undergoes various chemical reactions, primarily focusing on its inhibitory activity against FLT3 and MNK2. These reactions include:
Inhibition Reactions: K783-0308 inhibits the activity of FLT3 and MNK2 by binding to their active sites.
Cell Cycle Arrest: The compound induces G0/G1 cell cycle arrest in acute myeloid leukemia cells.
Common Reagents and Conditions
The common reagents and conditions used in the reactions involving K783-0308 include:
FLT3 and MNK2 Inhibition: The compound is tested in vitro using cell lines such as MOLM-13 and MV-4-11, with concentrations ranging from 1 to 30 micromolar.
Major Products Formed
The major products formed from the reactions involving K783-0308 are the inhibited forms of FLT3 and MNK2, leading to reduced cell proliferation and increased apoptosis in acute myeloid leukemia cells .
Scientific Research Applications
K783-0308 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of FLT3 and MNK2 and their roles in oncogenic pathways.
Biology: Investigated for its effects on cell cycle regulation and apoptosis in cancer cells.
Medicine: Explored as a potential therapeutic agent for the treatment of acute myeloid leukemia.
Mechanism of Action
K783-0308 exerts its effects by inhibiting the activity of FLT3 and MNK2. FLT3 is a receptor tyrosine kinase involved in the proliferation and survival of hematopoietic cells, while MNK2 is a kinase that phosphorylates eukaryotic translation initiation factor 4E (eIF4E), linking the RAS/RAF/ERK and PI3K/AKT/mTOR pathways . By inhibiting both FLT3 and MNK2, K783-0308 disrupts these oncogenic pathways, leading to reduced cell proliferation and increased apoptosis in acute myeloid leukemia cells .
Comparison with Similar Compounds
K783-0308 is unique due to its dual inhibitory activity against both FLT3 and MNK2. Similar compounds include:
K783-0308 stands out because it targets both FLT3 and MNK2, potentially overcoming drug resistance associated with monotherapy .
Properties
Molecular Formula |
C21H23N3O |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
N-cyclopentyl-1-(4-ethylphenyl)benzimidazole-5-carboxamide |
InChI |
InChI=1S/C21H23N3O/c1-2-15-7-10-18(11-8-15)24-14-22-19-13-16(9-12-20(19)24)21(25)23-17-5-3-4-6-17/h7-14,17H,2-6H2,1H3,(H,23,25) |
InChI Key |
YRPBJOATZCNOEP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)C(=O)NC4CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


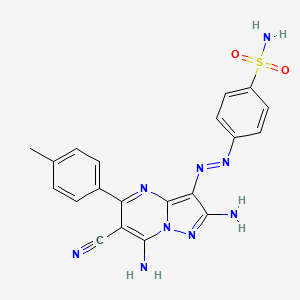
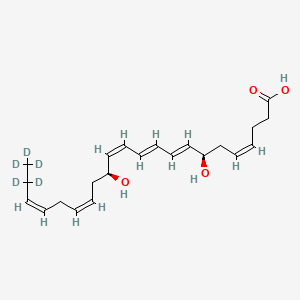
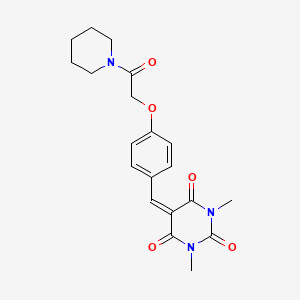
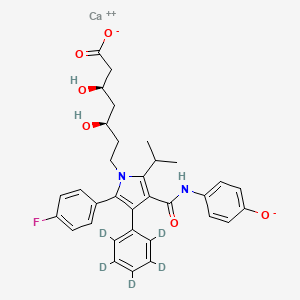
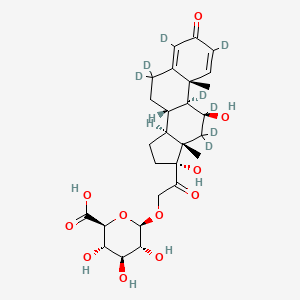
![5-[[1,3-bis[3-[6-[(3S,4S,5S,6S)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyhexylamino]-3-oxopropoxy]-2-[[3-[6-[(3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyhexylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12415486.png)
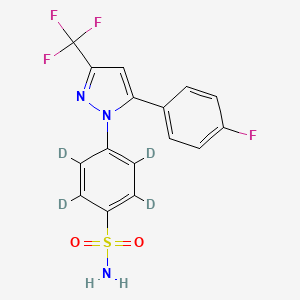
![(7S,10S)-4,4-dimethyl-7-propan-2-yl-10-[(E)-4-sulfanylbut-1-enyl]-9-oxa-16-thia-3,6,13,18-tetrazabicyclo[13.2.1]octadeca-1(17),15(18)-diene-2,5,8,12-tetrone](/img/structure/B12415500.png)
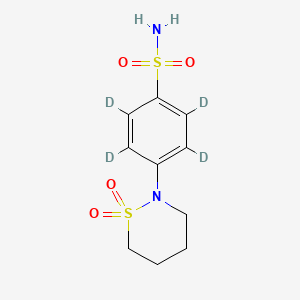
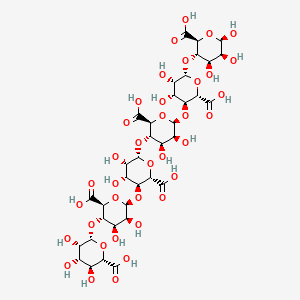
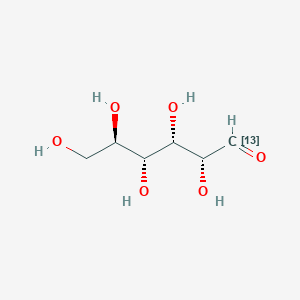
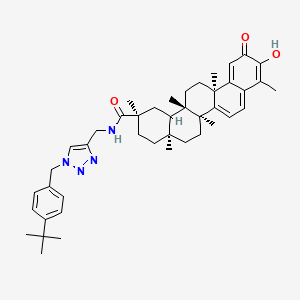
![(2R)-3-(2-cyanoethylsulfanyl)-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid](/img/structure/B12415530.png)
